molecular formula C18H16N6O4S2 B2412653 N,N'-(ethane-1,2-diyl)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) CAS No. 896342-56-6

N,N'-(ethane-1,2-diyl)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)

Cat. No.: B2412653
CAS No.: 896342-56-6
M. Wt: 444.48
InChI Key: LFVDKVGPGXCRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-(ethane-1,2-diyl)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a complex organic compound characterized by its unique structure, which includes two thiazolo[3,2-a]pyrimidine rings connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiazolium salts and amidines. The ethane-1,2-diyl linker is then introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a therapeutic agent.

  • Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.

  • Industry: Its unique structure and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N,N'-(ethane-1,2-diyl)bis(N-methylformamide)

  • N,N'-(ethane-1,2-diyl)distearamide

  • N,N'-(ethane-1,2-diyl)bis(propane-1,3-diamine)

Uniqueness: This compound stands out due to its specific structural features, such as the thiazolo[3,2-a]pyrimidine rings, which confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-N-[2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4S2/c1-9-7-23-15(27)11(5-21-17(23)29-9)13(25)19-3-4-20-14(26)12-6-22-18-24(16(12)28)8-10(2)30-18/h5-8H,3-4H2,1-2H3,(H,19,25)(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVDKVGPGXCRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCNC(=O)C3=CN=C4N(C3=O)C=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.